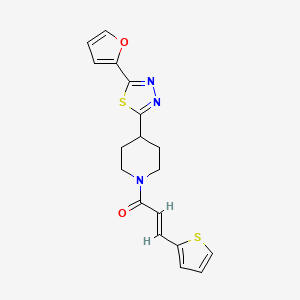

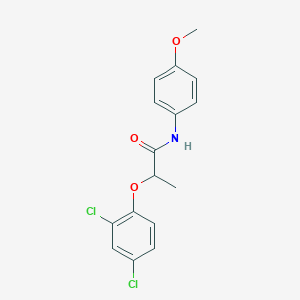

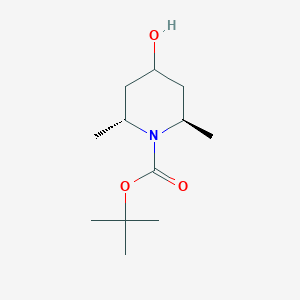

![molecular formula C20H17N3O4S2 B3010229 1-萘-2-磺酰基-2-[(4-硝基苯基)甲硫基]-4,5-二氢咪唑 CAS No. 868217-50-9](/img/structure/B3010229.png)

1-萘-2-磺酰基-2-[(4-硝基苯基)甲硫基]-4,5-二氢咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole involves several steps and different chemical reactions. In one study, a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones were synthesized, which required a selective C-5 sulfonylation of dilithio-2,4-thiazolidinedione with sulfonyl chlorides. The naphthalene group was found to be superior for eliciting antihyperglycemic activity, and the optimal activity was achieved when the 5-sulfonyl-2,4-thiazolidinedione moiety was attached to the 2-naphthalene position . Another study synthesized a related compound, 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, through the reaction of 5-amino-2-sulfanylbenzimidazole with 2-(2-naphthylsulfonyloxy)benzaldehyde . These methods demonstrate the complexity and specificity required in the synthesis of naphthalene sulfonate derivatives.

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various spectroscopic techniques and computational methods. For instance, the compound mentioned in the second study was characterized using IR, 1H, and 13C NMR spectroscopy. Theoretical investigations, including DFT/B3LYP calculations and GIAO method for NMR chemical shifts, were performed to understand the thione-thiol tautomerism of the molecule. The analyses indicated that the thiol form is more stable and possesses good non-linear optical properties . This suggests that the molecular structure of such compounds is crucial for their stability and function.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite specific and lead to different biological activities. For example, the sulfone group in the thiazolidinediones is critical for antihyperglycemic activity . The chelating reactions of 1,8-dihydroxy-2(imidazole-2-ylazo)naphthalene-3,6-disulphonic acid with metal ions like Pd(II), Cu(II), and Ni(II) were studied, showing the formation of various chelate species and the determination of equilibrium and stability constants . These reactions are indicative of the potential applications of these compounds in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of these naphthalene sulfonate derivatives are influenced by their molecular structure. The spectroscopic studies provide insights into the electronic properties, such as the frontier molecular orbitals, which are important for understanding the reactivity and interactions of these compounds . The chelating equilibria studies reveal the acid-base properties and the ability of these compounds to form stable complexes with metal ions . These properties are essential for the potential therapeutic applications of the compounds, as well as for their use in various chemical processes.

科学研究应用

抗癌潜力

结构上与 1-萘-2-磺酰基-2-[(4-硝基苯基)甲硫基]-4,5-二氢咪唑相关的化合物已被研究其抗癌特性。例如,一项研究合成并评估了 2-(萘-1-基甲基/萘-2-氧基甲基)-1-[5-(取代苯基)-[1,3,4]恶二唑-2-基甲基]-1H-苯并咪唑的衍生物的体外抗癌潜力。值得注意的是,一种化合物对乳腺癌细胞系表现出显着的活性,而其他化合物则表现出中等的活性,突出了萘基化合物在癌症治疗中的潜力 (Salahuddin et al., 2014)。

用于 OLED 的光物理特性

在有机电子领域,结构上与该化学物质类似的衍生物已被合成,并且它们的物理光学性质得到了表征,特别是在有机发光二极管 (OLED) 中的应用。这些化合物显示出有希望的量子产率和寿命,表明它们作为 OLED 器件制造中的材料的潜力 (García-López et al., 2014)。

化学反应中的有机催化

萘-2-磺酰基衍生物已被用作化学反应中的有机催化剂,例如酮与硝基烯烃的迈克尔加成。该研究突出了它们的高催化活性和选择性,证明了该化合物作为合成有机化学的潜在用途 (Syu et al., 2010)。

抗菌和抗真菌特性

已合成具有萘-1-基结构的化合物并评估了它们的抗菌和抗真菌活性。它们对各种细菌和真菌物种表现出显着的活性,表明在开发新型抗菌和抗真菌剂方面具有潜在应用 (Evren et al., 2020)。

作用机制

For reference:

- The compound’s chemical formula is C18H15NO2S, with a molecular weight of 309.38 g/mol .

- Its systematic name is 1-(Naphthalen-2-ylsulfonyl)indoline .

- Additional information about this compound can be found in the literature . However, specific details regarding its targets and pathways remain limited.

属性

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S2/c24-23(25)18-8-5-15(6-9-18)14-28-20-21-11-12-22(20)29(26,27)19-10-7-16-3-1-2-4-17(16)13-19/h1-10,13H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZQPNFDLQEHBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

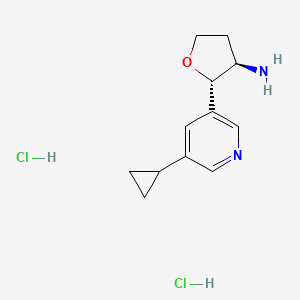

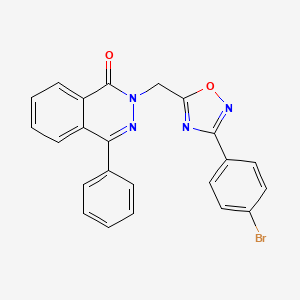

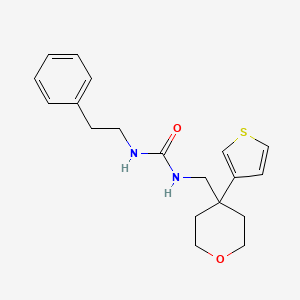

![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B3010147.png)

![Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B3010151.png)

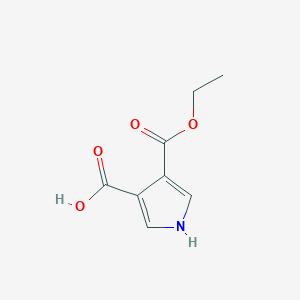

![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)